(6-Bromo-5-fluoropyridin-2-yl)methanamine dihydrochloride
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Overview
Description
(6-Bromo-5-fluoropyridin-2-yl)methanamine dihydrochloride is a chemical compound with significant importance in various fields of scientific research. It is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, along with a methanamine group. This compound is often used as an intermediate in the synthesis of more complex molecules and has applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-5-fluoropyridin-2-yl)methanamine dihydrochloride typically involves a multi-step process. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under specific conditions to yield the desired pyridine derivative . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-5-fluoropyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: It can undergo coupling reactions, such as the Suzuki cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The reaction conditions are typically controlled to maintain specific temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki cross-coupling reaction with arylboronic acids produces various pyridine derivatives .
Scientific Research Applications
(6-Bromo-5-fluoropyridin-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Material Science: The compound is utilized in the development of advanced materials, including liquid crystals and polymers.
Biological Research: It serves as a building block for molecules used in biological assays and studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (6-Bromo-5-fluoropyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of bromine and fluorine atoms enhances its binding affinity and specificity, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyridine ring structure and have been studied for their anti-fibrosis activity.
5-Bromo-2-methylpyridin-3-amine: This compound is a precursor in the synthesis of (6-Bromo-5-fluoropyridin-2-yl)methanamine dihydrochloride and exhibits similar reactivity.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties. These halogen atoms enhance the compound’s reactivity and binding affinity, making it particularly useful in the synthesis of complex molecules and in various research applications.
Properties
IUPAC Name |
(6-bromo-5-fluoropyridin-2-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2.2ClH/c7-6-5(8)2-1-4(3-9)10-6;;/h1-2H,3,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNMMEYJFNSOKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1CN)Br)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrCl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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